Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate

Vue d'ensemble

Description

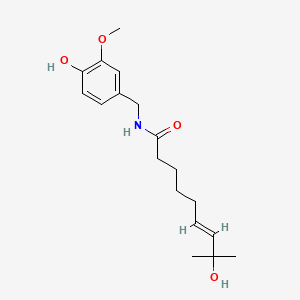

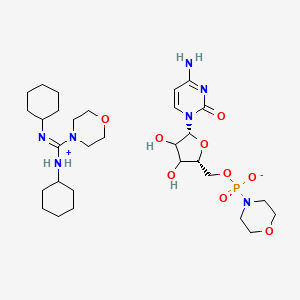

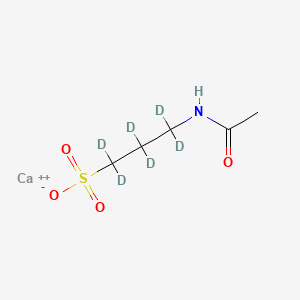

Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate is a chemical compound with the molecular formula C5H10CaNO4S+ and a molecular weight of 412.55 . This compound is of interest for the treatment of alcoholism.

Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data such as NMR, IR, or X-ray crystallography. Unfortunately, such detailed data is not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to scientific literature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C5H10CaNO4S+) and molecular weight (412.55) . Additional properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .Applications De Recherche Scientifique

Crystal Structure Analysis

- Polymorph Structures: A study by Maccaroni et al. (2011) on Calcium acamprosate, a polymorph of Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, revealed insights into its crystal structure. The triclinic modification of this compound was found to have an all-trans configuration, differing from its monoclinic polymorph. This highlights the compound's potential in crystallography and materials science research (Maccaroni, Panzeri, & Malpezzi, 2011).

Neurotoxicity Studies

- Calcium Channels in Neurotoxicity: Wang and Jin (2012) discussed the impact of perfluorooctane sulfonate (PFOS) on brain tissue, highlighting the role of calcium in mediating neurotransmitter release and nerve growth. This indicates the importance of understanding calcium-related compounds in neurological research (Wang & Jin, 2012).

Environmental Science

- Removal of Environmental Contaminants: Zhao et al. (2013) explored the role of calcium ions in the removal of perfluorooctane sulfonate from water. Their findings on calcium's interaction with environmental pollutants provide essential insights for environmental science and engineering (Zhao, Zhang, He, Wang, Hou, & Luan, 2013).

Protein Interactions

- Binding of Calcium in Protein Solutions: Research by Carr (1953) investigated the binding of calcium to bovine serum albumin, revealing the crucial role of calcium in protein interactions and possibly in various biochemical pathways (Carr, 1953).

Friction Surface Studies

- Boundary Film Formation in Friction Surfaces: A study by Giasson et al. (1994) on overbased calcium sulfonates, which are related to this compound, showed their use in preventing wear by forming a boundary film on friction surfaces. This has implications in materials science and mechanical engineering (Giasson, Palermo, Buffeteau, Desbat, & Turlet, 1994).

Coordination Modes in Crystals

- Hydrogen Bonding and Coordination in Crystals: Francis et al. (2003) delved into the coordination modes of calcium ions in a particular crystal structure. This research can inform the design and synthesis of new materials and compounds (Francis, Muthiah, Rychlewska, & Warżajtis, 2003).

Adsorption Studies

- Adsorption on Mineral Surfaces: Tang et al. (2010) investigated the adsorption of perfluorooctane sulfonate onto mineral surfaces, demonstrating the significant role of calcium in environmental and surface chemistry (Tang, Fu, Gao, Criddle, & Leckie, 2010).

Mécanisme D'action

Target of Action

Acamprosate-d12 Calcium (dipropyl-d12), also known as Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, primarily targets the central nervous system (CNS). It aids in the restoration of normal glutaminergic neuron activity .

Mode of Action

Acamprosate is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). It interacts with its targets, likely through effects on NMDA receptors and calcium channels . This interaction results in a reduction of alcohol intake in alcohol-dependent individuals .

Biochemical Pathways

The biochemical pathways affected by Acamprosate involve the glutaminergic neuron activity in the CNS. The drug’s interaction with NMDA receptors and calcium channels likely influences these pathways .

Pharmacokinetics

It is known to be a safe and well-tolerated drug for patients with alcohol dependency

Result of Action

The primary result of Acamprosate’s action is the reduction of alcohol intake in alcohol-dependent individuals. It improves the likelihood of alcohol abstinence .

Safety and Hazards

Propriétés

IUPAC Name |

calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXQWVYZZXPJW-RYKMJATISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CaNO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)